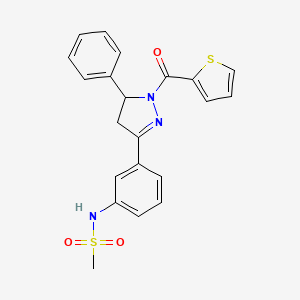

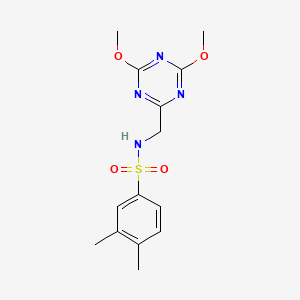

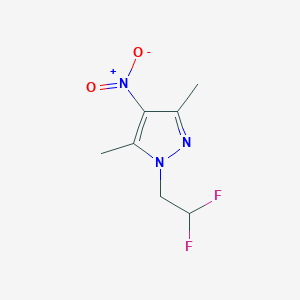

![molecular formula C19H21NO5 B2534602 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide CAS No. 1421490-17-6](/img/structure/B2534602.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Schiff base method . This method typically involves a condensation reaction between an aldehyde and an aromatic primary amine .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve palladium-catalyzed arylation and Noyori asymmetric hydrogenation . These reactions help to set the aporphine framework and achieve excellent enantioselectivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap, which establishes the charge transition within the compound, has been determined . The third-order nonlinear refractive index and nonlinear absorption coefficient have also been determined .

科学的研究の応用

Enzyme Inhibition and Antiproliferative Activity

A study by Jiao et al. (2009) discusses the design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as histone deacetylase inhibitors. These compounds, including ones with the benzo[d][1,3]dioxole moiety, demonstrated inhibitory activity against enzymes and showed good antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy research (J. Jiao, H. Fang, Xuejian Wang, P. Guan, Yumei Yuan, Wenfang Xu, 2009).

Synthesis and Characterization of Compounds

Research on the synthesis of precursors for radio-labelled compounds for imaging applications in Alzheimer's disease was conducted by Jing (2004). The study provides insights into the synthetic pathways leading to complex benzamide derivatives, which could be useful in the development of diagnostic tools (X. Jing, 2004).

Antioxidant Activity

Perin et al. (2018) explored N-arylbenzamides with methoxy and hydroxy groups for their antioxidant capacity. This study highlights the potential of these compounds, including benzamide derivatives, as potent antioxidants, providing a foundation for further pharmaceutical and biochemical research into oxidative stress and its mitigation (N. Perin, Petra Roškarić, Irena Sović, Ida Boček, K. Starčević, M. Hranjec, R. Vianello, 2018).

Catalysis and Chemical Transformations

A novel approach to the synthesis of ceria (CeO2) nanoparticles from Ce(III)-benzoxazine dimer complexes via thermal decomposition was demonstrated by Veranitisagul et al. (2011). This work opens up possibilities for the use of benzamide derivatives in material science, specifically in the preparation of nanomaterials with potential applications in catalysis, electronics, and environmental remediation (C. Veranitisagul, A. Kaewvilai, Sarawut Sangngern, W. Wattanathana, S. Suramitr, Nattamon Koonsaeng, A. Laobuthee, 2011).

Safety and Hazards

将来の方向性

The substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, have been found to be potent cyclooxygenase inhibitors, anti-convulsants, antioxidants, anti-inflammatory agents, analgesics, anti-microbials, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . These compounds obey Lipinski’s rule of five and have good bioactive scores, indicating their potential as future drugs .

作用機序

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound acts as an agonist for the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . The compound also exhibits auxin-like physiological functions and is recognized by TIR1 .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It enhances auxin response reporter’s transcriptional activity and down-regulates the expression of root growth-inhibiting genes .

Result of Action

The result of the compound’s action is the promotion of root growth in plants . It achieves this by enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes .

特性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-23-16-6-4-3-5-14(16)19(22)20-10-9-15(21)13-7-8-17-18(11-13)25-12-24-17/h3-8,11,15,21H,2,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQHMMUKJHXMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)